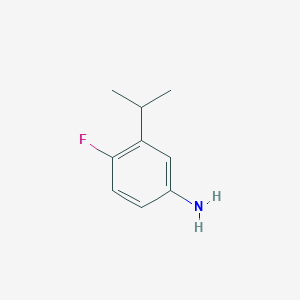

4-Fluoro-3-isopropylaniline

Description

Significance of Fluorine Substitution in Aromatic Amines

The substitution of a hydrogen atom with fluorine in an aromatic amine has profound effects on the molecule's physicochemical properties. Fluorine is the most electronegative element, and its small size allows it to act as a "super-hydrogen" in some contexts, yet its electronic influence is dramatically different. This duality is a cornerstone of its utility in molecular design, particularly in medicinal chemistry. tandfonline.com

Key effects of fluorine substitution include:

Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduces the basicity of the aniline (B41778), lowering its pKa value. soci.orgnih.gov This adjustment can be critical for optimizing a drug molecule's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and target binding. nih.gov

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol). tandfonline.com Substituting a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by enzymes like cytochrome P-450. tandfonline.comsoci.org This can increase the biological half-life of a drug, improving its pharmacokinetic profile. tandfonline.com

Increased Lipophilicity : Fluorine substitution often increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, leading to improved absorption and bioavailability. nih.govnih.gov

Improved Binding Affinity : A fluorine atom can engage in favorable interactions with protein targets, including dipole-dipole interactions and the formation of orthogonal multipolar bonds with backbone amides. tandfonline.com Replacing hydrogen with fluorine can thus enhance the binding affinity and selectivity of a ligand for its target receptor or enzyme without adding significant steric bulk. tandfonline.comtandfonline.com

Table 1: Effects of Fluorine Substitution on Aromatic Amine Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Basicity (pKa) | Decrease | Strong negative inductive effect of fluorine reduces electron density on the amino group. soci.orgnih.gov |

| Metabolic Stability | Increase | High strength of the C-F bond blocks enzymatic oxidation at the site of substitution. tandfonline.comtandfonline.com |

| Lipophilicity | Increase | Fluorine's properties contribute to a higher partition coefficient, enhancing solubility in lipids. nih.govnih.gov |

| Binding Affinity | Can Increase | Fluorine can form unique, favorable interactions with protein targets and alter conformation. tandfonline.com |

Contextualizing 4-Fluoro-3-isopropylaniline within the Aniline Family

This compound is a disubstituted aniline derivative with the molecular formula C₉H₁₂FN. Its structure consists of an aniline core with a fluorine atom at the para-position (position 4) and an isopropyl group at the meta-position (position 3) relative to the amino group. This specific arrangement of substituents gives the molecule a distinct set of properties that make it a valuable intermediate in targeted organic synthesis.

The para-fluoro substituent exerts a strong electron-withdrawing inductive effect, which is expected to significantly lower the basicity of the amino group. The meta-positioned isopropyl group is sterically bulky and has a weak electron-donating effect. The interplay of these electronic and steric factors influences the molecule's reactivity in further chemical transformations. For instance, the fluorine atom can serve as a handle in certain nucleophilic aromatic substitution reactions, while the amino group is a key functional site for forming amides, imines, or for participating in cross-coupling reactions. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 710351-86-3 |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.2 g/mol |

| Appearance | Not widely documented; related fluoroanilines are typically colorless to pale yellow liquids. aarti-industries.com |

Research Trajectories and Academic Relevance of Aromatic Fluoroamines

The field of aromatic fluoroamines is an active and expanding area of chemical research, driven by the significant value these compounds add to applied sciences. numberanalytics.com A major research trajectory involves the development of novel and more efficient synthetic methods for their preparation. Traditional fluorination methods often require harsh conditions or hazardous reagents, spurring investigation into milder alternatives, such as transition-metal-catalyzed fluorinations and photocatalytic approaches. rsc.orgnumberanalytics.com Researchers are focused on achieving greater control over regioselectivity, allowing for the precise placement of fluorine atoms on the aromatic ring to fine-tune molecular properties. rsc.org

The academic relevance of aromatic fluoroamines is tightly linked to their practical applications. In medicinal chemistry, they are integral to the discovery of new drugs, with fluorinated compounds representing a significant portion of newly approved pharmaceuticals. nih.govenamine.net They are found in drugs targeting a wide range of conditions, including cancer and infectious diseases. numberanalytics.com Beyond medicine, fluoroaromatics are crucial for developing next-generation agrochemicals like herbicides and fungicides, and for creating advanced materials such as high-performance polymers and liquid crystals, where fluorine imparts desirable thermal stability and unique electronic properties. researchgate.netnumberanalytics.com The synthesis and study of specific molecules like this compound are components of this broader scientific endeavor to create functional molecules with tailored properties for a variety of technological and therapeutic purposes.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWMVMHKUNCBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666647 | |

| Record name | 4-Fluoro-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710351-86-3 | |

| Record name | 4-Fluoro-3-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710351-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-(propan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Isopropylaniline and Its Precursors

Advanced Synthetic Routes to 4-Fluoro-3-isopropylaniline

Modern synthetic chemistry offers several powerful tools for the construction of polysubstituted anilines like this compound. These methods often employ transition metal catalysts to achieve high efficiency and selectivity.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, stands as a cornerstone for the formation of carbon-nitrogen bonds in aromatic systems. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would typically involve the cross-coupling of a 1-halo-4-fluoro-2-isopropylbenzene (where halo is Br or Cl) with an ammonia (B1221849) equivalent. wikipedia.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation and reductive elimination, yields the desired aryl amine and regenerates the active palladium(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov While direct coupling with ammonia can be challenging due to its strong coordination to the palladium center, various ammonia surrogates, such as benzophenone (B1666685) imine, can be used, followed by hydrolysis to yield the primary aniline (B41778). wikipedia.org

A typical reaction setup would involve the reaction of the aryl halide with an ammonia source in the presence of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. nih.govresearchgate.net

Table 1: Key Components in a Typical Buchwald-Hartwig Amination for the Synthesis of Primary Aryl Amines

| Component | Function | Examples |

| Aryl Halide | Electrophilic coupling partner | 1-Bromo-4-fluoro-2-isopropylbenzene (B8605480), 1-Chloro-4-fluoro-2-isopropylbenzene |

| Amine Source | Nucleophilic coupling partner | Ammonia, Benzophenone imine, Ammonium (B1175870) salts synthesisspotlight.comuwindsor.ca |

| Palladium Precursor | Source of the active catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and facilitates the reaction | XPhos, SPhos, BINAP, DPPF wikipedia.org |

| Base | Promotes deprotonation of the amine | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane |

Transition Metal-Mediated Fluorination Strategies

The introduction of a fluorine atom onto an aromatic ring can be achieved through various transition metal-mediated fluorination reactions. These methods can be broadly categorized into nucleophilic and electrophilic fluorination pathways. nih.govrsc.org For the synthesis of this compound, a plausible strategy would involve the fluorination of a 3-isopropylaniline (B1630885) derivative.

In an electrophilic fluorination approach, a transition metal catalyst can activate a fluorine source, making it more electrophilic and capable of reacting with the electron-rich aniline ring. Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are common electrophilic fluorine sources. mdpi.com Palladium catalysts, for instance, have been shown to mediate the C-H fluorination of arenes. nih.gov The regioselectivity of this reaction would be a critical factor, as the amino and isopropyl groups will direct the incoming electrophile.

Nucleophilic fluorination, on the other hand, typically involves the displacement of a leaving group, such as a halide or a triflate, by a fluoride (B91410) source. Transition metals like palladium and copper can catalyze such transformations. nih.govrsc.org

Table 2: Common Reagents and Catalysts in Transition Metal-Mediated Aromatic Fluorination

| Fluorination Type | Fluorine Source | Catalyst Examples |

| Electrophilic | Selectfluor, NFSI | Palladium complexes, Silver catalysts nih.govmdpi.com |

| Nucleophilic | KF, CsF, AgF | Palladium complexes, Copper complexes nih.govrsc.org |

Regioselective Isopropylation Techniques for Fluoroanilines

The introduction of the isopropyl group at a specific position on the fluoroaniline (B8554772) ring is a key synthetic challenge. The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. researchgate.netscispace.com In the context of synthesizing this compound, this would involve the isopropylation of 4-fluoroaniline (B128567).

The Friedel-Crafts reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate an alkylating agent, which can be an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) or propene. researchgate.net The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. In 4-fluoroaniline, both the amino group and the fluorine atom are ortho-, para-directing. However, the amino group is a much stronger activating group than fluorine. Therefore, the isopropylation would be expected to occur primarily at the positions ortho to the amino group, which are the 3- and 5-positions. Achieving high regioselectivity for the 3-position might require careful optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature. researchgate.netscispace.com

Table 3: Factors Influencing Regioselectivity in Friedel-Crafts Isopropylation of 4-Fluoroaniline

| Factor | Influence on Regioselectivity |

| Catalyst | The nature and strength of the Lewis acid can affect the position of alkylation. |

| Solvent | The polarity of the solvent can influence the stability of the reaction intermediates. |

| Temperature | Reaction temperature can impact the kinetic versus thermodynamic product distribution. |

| Steric Hindrance | The size of the incoming electrophile and the existing substituents can direct the substitution pattern. |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to building molecular diversity. nih.govrsc.org Several MCRs are known for the synthesis of polysubstituted anilines. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs suggest its feasibility.

For instance, a three-component reaction could potentially involve a derivative of 4-fluoroaniline, an isopropyl-containing building block, and a third component that facilitates the annulation and formation of the substituted benzene (B151609) ring. Reactions like the Ugi and Passerini reactions are well-known isocyanide-based MCRs, though they typically lead to the formation of peptide-like structures rather than substituted anilines. researchgate.net However, variations and novel MCRs are continually being developed that could be adapted for such a synthesis. nih.govrsc.org

Novel Precursor Synthesis and Derivatization

The availability of suitably functionalized precursors is paramount for the successful synthesis of the target molecule. The synthesis of halogenated isopropylbenzenes serves as a crucial step in many of the proposed routes.

Synthesis of Halogenated Isopropylbenzenes as Key Intermediates

The preparation of 1-halo-4-fluoro-2-isopropylbenzene is a critical step for subsequent palladium-catalyzed amination. The synthesis of these precursors can be approached in several ways, often starting from commercially available materials.

One potential route to 1-bromo-4-fluoro-2-isopropylbenzene could start with the bromination of 1-fluoro-3-isopropylbenzene. The directing effects of the fluoro and isopropyl groups would need to be carefully considered to achieve the desired regioselectivity. Alternatively, a Sandmeyer-type reaction on 4-fluoro-2-isopropylaniline (B2669835) could be employed to introduce the bromine atom.

The synthesis of 1-chloro-4-fluoro-2-isopropylbenzene could be envisioned starting from 3-isopropylaniline. Diazotization of the aniline followed by a Sandmeyer reaction with a chloride source would yield 1-chloro-3-isopropylbenzene. Subsequent fluorination would then be required to install the fluorine atom at the 4-position, which could be challenging in terms of regioselectivity. A more controlled approach might involve starting with a pre-functionalized benzene ring where the chloro and fluoro substituents are already in place, followed by the introduction of the isopropyl group.

A documented synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent in acetic acid has been reported with a high yield of 98.7%. researchgate.net Subsequent reduction of the nitro group would provide 3-bromo-4-fluoroaniline, which could then be a precursor for further functionalization. Similarly, 3-chloro-4-fluoronitrobenzene (B104753) can be synthesized from p-fluoronitrobenzene using N-chlorosuccinimide in the presence of an acid catalyst. chemicalbook.com Reduction of this compound would yield 3-chloro-4-fluoroaniline. google.com

Table 4: Spectroscopic Data for a Related Halogenated Precursor: 1-Bromo-2-fluorobenzene spectrabase.com

| Nucleus | Chemical Shift (ppm) |

| ¹³C NMR | Data not available in the provided search results |

Preparation of Substituted Nitrobenzenes and Subsequent Reduction Methodologies

The synthesis of this compound typically proceeds through the preparation of a substituted nitrobenzene (B124822) precursor, namely 2-fluoro-1-isopropyl-4-nitrobenzene (B1279595), followed by the reduction of the nitro group to an amine. An alternative final step involves the reductive amination of 4-fluoroaniline.

Preparation of 2-Fluoro-1-isopropyl-4-nitrobenzene

While a specific, detailed laboratory synthesis for 2-fluoro-1-isopropyl-4-nitrobenzene is not extensively documented in readily available literature, its synthesis can be approached through established electrophilic aromatic substitution reactions. A plausible synthetic route would involve a two-step process starting from a readily available fluorinated benzene derivative.

One potential pathway begins with the Friedel-Crafts isopropylation of fluorobenzene. This reaction introduces the isopropyl group onto the aromatic ring. Subsequently, the resulting 1-fluoro-2-isopropylbenzene would undergo nitration to introduce the nitro group at the para position relative to the isopropyl group, yielding the desired 2-fluoro-1-isopropyl-4-nitrobenzene. The directing effects of the fluoro and isopropyl substituents would need to be carefully considered to optimize the regioselectivity of the nitration step.

Another approach could involve the nitration of 1-fluoro-2-isopropylbenzene. The conditions for such a reaction would need to be carefully controlled to favor the formation of the desired 4-nitro isomer.

Reduction of 2-Fluoro-1-isopropyl-4-nitrobenzene

The reduction of the nitro group in 2-fluoro-1-isopropyl-4-nitrobenzene to yield this compound is a critical step. Catalytic hydrogenation is a widely employed and efficient method for this transformation. This process typically involves the use of a metal catalyst and a source of hydrogen.

A variety of catalysts can be employed for the hydrogenation of nitroaromatic compounds. Noble metal catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are highly effective. Non-noble metal catalysts, including Raney nickel, are also utilized, particularly in industrial settings due to their lower cost. The choice of catalyst can influence the reaction conditions, such as temperature and pressure, as well as the selectivity of the reduction, especially in the presence of other reducible functional groups. For halogenated nitroaromatics, catalyst selection is crucial to minimize dehalogenation as a side reaction.

| Catalyst | Hydrogen Source | Typical Conditions | General Observations |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Low to moderate pressure and temperature | High activity and selectivity, widely used. |

| Platinum on Carbon (Pt/C) | Hydrogen gas (H₂) | Low to moderate pressure and temperature | Often more active than Pd/C, good for challenging reductions. |

| Raney Nickel | Hydrogen gas (H₂) | Moderate to high pressure and temperature | Cost-effective, commonly used in industrial processes. |

| Iron/HCl (Béchamp reduction) | In situ generated hydrogen | Elevated temperature | A classical method, though less common now due to waste generation. |

Reductive Amination of 4-Fluoroaniline

An alternative and well-documented route to this compound is the reductive amination of 4-fluoroaniline with acetone (B3395972). This one-pot reaction involves the formation of an imine intermediate from the aniline and ketone, which is then reduced in situ to the desired secondary amine.

A common procedure involves reacting 4-fluoroaniline with acetone in the presence of a reducing agent such as sodium borohydride (B1222165) in a suitable solvent like glacial acetic acid. chemicalbook.comprepchem.com

Table 1: Reductive Amination of 4-Fluoroaniline to 4-Fluoro-N-isopropylaniline chemicalbook.comprepchem.com

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Fluoroaniline | Acetone | Sodium Borohydride | Glacial Acetic Acid | 10-20 | 1.5 | 71 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. nih.gov Key areas of focus include the development of advanced catalysts, the implementation of solvent-free or aqueous reaction systems, and the optimization of atom economy and process intensification.

Catalyst Development for Sustainable Synthesis

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the reduction of nitroaromatics, research has focused on replacing traditional stoichiometric reagents like iron in the Béchamp reduction with catalytic systems. rsc.org

Advancements in catalysis for nitro group reduction include:

Nanocatalysts: Utilizing metal nanoparticles (e.g., gold, palladium, nickel) often supported on materials like carbon nanotubes or graphene can lead to higher catalytic activity and selectivity under milder reaction conditions.

Non-Noble Metal Catalysts: To reduce costs and reliance on precious metals, significant research is directed towards developing efficient catalysts based on more abundant metals like nickel, copper, and iron.

Catalyst Deactivation and Regeneration: Studies on catalyst deactivation mechanisms are leading to the design of more robust catalysts. Efficient regeneration protocols are also being developed to extend the catalyst's lifetime, reducing waste and cost. acs.org

Solvent-Free and Aqueous Reaction Systems

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of chemical processes. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, often with mechanical grinding or milling, can significantly reduce waste. mdpi.com For instance, the synthesis of imines, the intermediates in reductive amination, can often be achieved under solvent-free conditions. jocpr.com

Aqueous Reaction Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Developing catalytic systems that are active and stable in water is a major goal. For the synthesis of N-alkylanilines, catalyst-free diallylation of anilines has been achieved in an aqueous alcohol solution. researchgate.net

Atom Economy and Process Intensification

Atom Economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The catalytic hydrogenation of nitrobenzenes to anilines generally has a good atom economy, with water being the only major byproduct. rsc.org In contrast, older methods like the Béchamp reduction have poor atom economy due to the formation of large amounts of iron oxide sludge. rsc.org Reductive amination also demonstrates high atom economy as all the atoms from the aniline, ketone, and hydrogen source (in the case of catalytic hydrogenation) are incorporated into the final product and water.

Process Intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.com In the context of this compound synthesis, this can be achieved through:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems offers several advantages, including better heat and mass transfer, improved safety due to smaller reaction volumes, and easier automation and control. frontiersin.org The hydrogenation of imines, a key step in reductive amination, has been successfully demonstrated in continuous-flow catalyst-coated tube reactors, achieving high throughput and catalyst stability. acs.org

One-Pot Reactions: Combining multiple reaction steps into a single pot, such as in the case of reductive amination, eliminates the need for intermediate isolation and purification steps, saving time, energy, and resources.

By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Isopropylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The outcome of such reactions on 4-Fluoro-3-isopropylaniline is dictated by the directing effects of the existing substituents.

The regioselectivity of EAS reactions on the this compound ring is determined by the cumulative influence of the three substituents. The amino group is the most potent activating and ortho, para-directing group, and thus its influence is generally dominant.

Amino Group (-NH₂): As a strong activating group with significant +R (resonance) and -I (inductive) effects, it strongly directs incoming electrophiles to the ortho and para positions. The para position is already occupied by the fluorine atom, leaving the two ortho positions (C2 and C6) as potential sites of substitution.

Isopropyl Group (-CH(CH₃)₂): This alkyl group is a weak activator through a +I effect and hyperconjugation, directing electrophiles to its ortho and para positions (C2, C4, and C6).

Fluoro Group (-F): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating through a strong -I effect. However, they possess lone pairs that can be donated to the ring via a +R effect, making them ortho, para-directors.

Considering the combined effects, the amino group's powerful directing influence is the primary determinant of regioselectivity. The positions ortho to the amino group (C2 and C6) are the most activated. However, the bulky isopropyl group at the C3 position creates significant steric hindrance at the adjacent C2 position. Consequently, electrophilic attack is most likely to occur at the less sterically hindered C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Influence | Steric Factors | Predicted Outcome |

|---|---|---|---|

| C2 | Strongly activated (ortho to -NH₂) | Highly hindered by adjacent isopropyl group | Minor Product |

| C5 | Activated (ortho to -F) | Moderately hindered | Minor Product |

| C6 | Strongly activated (ortho to -NH₂, para to -iPr) | Least hindered activated position | Major Product |

In terms of reaction kinetics, the presence of the strongly activating amino group makes the aromatic ring highly susceptible to electrophilic attack. libretexts.orgallen.in Reactions such as halogenation are expected to be rapid and may lead to polysubstitution if not carefully controlled. To achieve monosubstitution, it is often necessary to moderate the activating effect of the amino group by converting it into an amide (e.g., an acetamide) prior to carrying out the substitution. libretexts.orglibretexts.org

Nitration: The direct nitration of anilines using a mixture of concentrated nitric acid and sulfuric acid can be problematic. The strongly acidic conditions lead to the protonation of the basic amino group, forming an anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com This protonated group is a strong deactivator and a meta-director. This can result in the formation of a significant amount of the meta-substituted product, alongside oxidation and the formation of tarry by-products. byjus.comchemistrysteps.com To circumvent these issues, the amino group is typically protected via acetylation. The resulting acetamide (B32628) is still an ortho, para-director but is less activating and less basic, allowing for a more controlled reaction. Nitration of the protected compound would yield the 6-nitro derivative as the major product, which can then be hydrolyzed to reveal the amino group.

Halogenation: Aromatic amines are so highly activated that reactions with halogens like bromine are often instantaneous and difficult to stop at monosubstitution, typically yielding the 2,4,6-tribromo derivative in the case of aniline (B41778). byjus.com For this compound, the high reactivity would likely lead to substitution at all available activated positions. Therefore, to achieve monohalogenation (preferentially at the C6 position), protection of the amino group as an acetamide is the standard and necessary strategy. libretexts.orgbyjus.com

Nucleophilic Substitution at the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) is fundamentally different from EAS. It involves a nucleophile attacking an electron-deficient aromatic ring, leading to the displacement of a leaving group.

The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the aromatic ring is substituted with two electron-donating groups (-NH₂ and isopropyl) and only a weakly deactivating fluoro group. The ring is electron-rich and lacks the necessary activation by strong electron-withdrawing groups. Therefore, standard SNAr reactions involving the displacement of the fluoro group are not expected to be feasible. While fluorine can be an excellent leaving group in activated systems due to its high electronegativity which facilitates the initial nucleophilic attack, the lack of ring activation in this specific molecule prevents the reaction from proceeding. masterorganicchemistry.comyoutube.com

Even if conditions for an SNAr reaction were forced, the isopropyl group would have a significant inhibitory effect on the reactivity.

Electronic Impact: The isopropyl group is electron-donating by induction. This effect increases the electron density on the aromatic ring, further deactivating it towards attack by a nucleophile. An electron-rich ring repels incoming nucleophiles, making the formation of the Meisenheimer complex energetically unfavorable.

Steric Impact: The isopropyl group is sterically bulky. Its position at C3 directly adjacent to the potential leaving group at C4 would physically obstruct the trajectory of an incoming nucleophile attempting to attack the C4 carbon. Steric hindrance at or near the reaction center is known to significantly decrease the rates of substitution reactions. researchgate.netrsc.orglibretexts.org

Table 2: Influence of the Isopropyl Group on Hypothetical SNAr Reactivity

| Effect | Description | Impact on SNAr Reactivity |

|---|---|---|

| Electronic | Electron-donating (+I effect) | Deactivating (increases electron density on the ring) |

| Steric | Bulky group adjacent to the reaction center (C4) | Inhibitory (hinders nucleophilic approach) |

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it both basic and nucleophilic, allowing it to undergo a variety of reactions.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-fluoro-3-isopropylphenyl)acetamide. This reaction is not only a common transformation but is also crucial for the protective strategies mentioned in the context of electrophilic aromatic substitution. libretexts.orglibretexts.org

Alkylation: While N-alkylation of the amino group is possible, it can be challenging to control. Direct reaction with alkyl halides can often lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Specific synthetic methods, such as reductive amination, are often employed for more controlled mono-alkylation. google.comprepchem.com

Diazotization: Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C), to form diazonium salts. libretexts.org this compound would thus form 4-fluoro-3-isopropylbenzenediazonium chloride. These diazonium salts are highly valuable synthetic intermediates that can be converted into a wide array of functional groups (e.g., -OH, -CN, -Br, -I) through reactions like the Sandmeyer and Schiemann reactions.

Acylation and Alkylation Reactions

The amino group of this compound is a nucleophilic center and readily participates in acylation and alkylation reactions.

Acylation: This reaction involves the substitution of a hydrogen atom of the amino group with an acyl group (R-C=O). Typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base, the reaction proceeds via nucleophilic acyl substitution. The reactivity of the amino group is influenced by the electronic effects of the ring substituents. The fluorine atom, being highly electronegative, exerts a -I (inductive) effect, which tends to decrease the nucleophilicity of the amine. Conversely, the isopropyl group has a weak +I (inductive) effect. However, the dominant effect on the nitrogen's nucleophilicity is often its lone pair's ability to participate in resonance with the aromatic ring.

Alkylation: The nitrogen atom can also be alkylated using alkyl halides. The reaction follows an SN2 pathway where the amine acts as the nucleophile. The steric hindrance from the adjacent isopropyl group can influence the rate and feasibility of alkylation, particularly with bulky alkylating agents. Controlling the degree of alkylation (mono- versus di-alkylation) can be a challenge, often requiring careful selection of reaction conditions such as stoichiometry, temperature, and solvent.

| Reaction Type | Reagent Class | Product Type | Key Influencing Factors |

| Acylation | Acyl Halides, Anhydrides | N-(4-fluoro-3-isopropylphenyl)amide | Electronic effects (-I of F), Steric hindrance |

| Alkylation | Alkyl Halides | N-alkyl-4-fluoro-3-isopropylaniline | Steric hindrance from isopropyl group, Reagent reactivity |

Formation of Imines and Related Derivatives

Primary aromatic amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule masterorganicchemistry.com.

The reaction mechanism proceeds through a hemiaminal intermediate. The rate of formation is dependent on the electrophilicity of the carbonyl compound and the nucleophilicity of the amine. The steric bulk of the isopropyl group ortho to the amino group in this compound can sterically hinder the approach to the carbonyl carbon, potentially slowing the reaction compared to less substituted anilines. The presence of fluorine can also modulate the basicity and nucleophilicity of the nitrogen atom nih.gov.

Diazotization and Subsequent Transformations

The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like HCl, leads to the formation of a diazonium salt organic-chemistry.orgbyjus.com. This process, known as diazotization, converts the primary amino group into an excellent leaving group (N₂).

The resulting 4-fluoro-3-isopropyldiazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, making it a valuable synthon in organic synthesis. These reactions, often called Sandmeyer or related reactions, allow for the introduction of a wide range of functional groups onto the aromatic ring in place of the original amino group.

Common Transformations of the Diazonium Salt:

Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively.

Cyanation: Treatment with CuCN yields the corresponding benzonitrile.

Hydroxylation: Heating in an aqueous acidic solution produces the corresponding phenol.

Fluorination (Schiemann Reaction): Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) introduces a fluorine atom.

| Reagent | Product Functional Group | Named Reaction (if applicable) |

| CuCl / HCl | -Cl | Sandmeyer |

| CuBr / HBr | -Br | Sandmeyer |

| KI | -I | |

| CuCN / KCN | -CN | Sandmeyer |

| H₂O, Heat | -OH | |

| HBF₄, Heat | -F | Schiemann |

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are potential substrates for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds by reacting an amine with an aryl halide or triflate wikipedia.orgorganic-chemistry.orgacsgcipr.org. In this context, this compound can serve as the amine coupling partner. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The steric hindrance provided by the ortho-isopropyl group can be a significant factor, potentially requiring more sterically demanding and electron-rich ligands (e.g., biarylphosphines) to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination libretexts.org.

Suzuki-Miyaura and Sonogashira Coupling of Halogenated Derivatives

To participate in Suzuki-Miyaura or Sonogashira couplings, the this compound scaffold must first be halogenated, typically through diazotization followed by a Sandmeyer reaction to introduce a bromine or iodine atom.

Suzuki-Miyaura Coupling: The resulting aryl halide (e.g., 1-bromo-4-fluoro-3-isopropylaniline) can be coupled with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base researchgate.netnih.gov. This reaction is a robust method for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

Sonogashira Coupling: Similarly, the halogenated derivative can react with a terminal alkyne in a Sonogashira coupling, which is co-catalyzed by palladium and copper complexes wikipedia.orgorganic-chemistry.org. This reaction is highly effective for the synthesis of aryl alkynes.

Chan-Lam Coupling Reaction

The Chan-Lam coupling reaction provides a method for forming aryl-heteroatom bonds using a copper catalyst wikipedia.orgnrochemistry.com. Unlike the Buchwald-Hartwig reaction, the Chan-Lam coupling typically pairs an amine with an aryl boronic acid organic-chemistry.org. Therefore, this compound can be directly coupled with a variety of aryl boronic acids in the presence of a copper source (like Cu(OAc)₂) and an oxidant, often atmospheric oxygen nih.govrsc.org. This reaction offers a complementary approach to the palladium-catalyzed methods for C-N bond formation.

| Coupling Reaction | Key Reagents | Bond Formed | Role of this compound Moiety |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base, Aryl Halide | C-N | Amine partner |

| Suzuki-Miyaura | Pd catalyst, Base, Organoboron reagent | C-C | Halogenated derivative acts as electrophile |

| Sonogashira | Pd/Cu catalysts, Base, Terminal Alkyne | C-C (sp²-sp) | Halogenated derivative acts as electrophile |

| Chan-Lam | Cu catalyst, Oxidant, Aryl Boronic Acid | C-N | Amine partner |

Redox Chemistry of the Aniline Moiety

Detailed research on the redox chemistry of the aniline moiety specific to this compound is not sufficiently available in the public domain to provide a comprehensive summary.

Oxidation Pathways and Product Characterization

Specific studies detailing the oxidation pathways of this compound and the subsequent characterization of its oxidation products are not currently available in the reviewed scientific literature.

Electrochemical Behavior and Mechanisms

There is a lack of specific data from electrochemical studies on this compound. Consequently, a detailed description of its electrochemical behavior and the associated reaction mechanisms cannot be provided.

Derivatives and Analogs of 4 Fluoro 3 Isopropylaniline: Synthesis and Exploration

Synthesis of N-Substituted Derivatives

The nucleophilic character of the amino group in 4-fluoro-3-isopropylaniline makes it a prime site for derivatization. A variety of N-substituted compounds can be readily prepared through reactions with electrophilic partners.

Amides: The synthesis of amides from this compound is typically achieved through acylation reactions. This can be accomplished by reacting the aniline (B41778) with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can facilitate amide bond formation directly from carboxylic acids. scielo.br Green chemistry approaches have also explored solvent-free methods, for instance, using boric acid as a catalyst for the reaction between a carboxylic acid and an amine. researchgate.net

| Derivative Type | Key Reagents | General Reaction Conditions | Reference Principle |

|---|---|---|---|

| Amides | Acyl Halides, Acid Anhydrides, Carboxylic Acids + Coupling Agents (e.g., DCC, TBTU) | Inert solvent (e.g., DCM, THF), often with a base (e.g., Pyridine, Et3N), Room temperature to reflux | scielo.brnih.gov |

| Ureas | Isocyanates, Phosgene (B1210022) equivalents | Inert solvent (e.g., Toluene (B28343), CH2Cl2), Room temperature | nih.govbeilstein-journals.org |

| Thioureas | Isothiocyanates, Carbon Disulfide | Inert solvent (e.g., Ethanol, THF), Room temperature to reflux | ias.ac.inorganic-chemistry.org |

Sulfonamides: The reaction of this compound with various sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This reaction, known as sulfonylation, is a robust and widely used method for preparing this class of compounds. ekb.egnih.gov The reaction is typically carried out in aprotic solvents, with pyridine often serving as both the solvent and the acid scavenger. researchgate.net The resulting sulfonamides are of significant interest due to their prevalence in medicinal chemistry. researchgate.net

Phosphoramidates: Phosphoramidates are synthesized by reacting this compound with a suitable phosphorylating agent, such as a phosphoryl chloride or a phosphorochloridate. nih.gov The reaction is typically performed in an anhydrous solvent with a base to neutralize the liberated HCl. nih.gov Alternative methods include the Staudinger reaction of azides with phosphites or iodine-mediated oxidative cross-coupling of H-phosphonates and amines. nih.gov These compounds are notable as prodrugs in pharmaceutical applications, often referred to as the ProTide approach. researchgate.net

| Derivative Type | Key Reagents | General Reaction Conditions | Reference Principle |

|---|---|---|---|

| Sulfonamides | Arylsulfonyl or Alkylsulfonyl Chlorides | Inert solvent (e.g., Pyridine, DCM), Base (e.g., Pyridine, Et3N), 0°C to room temperature | ekb.egnih.govnih.gov |

| Phosphoramidates | Phosphoryl Chlorides (e.g., POCl3), Phosphorochloridates | Anhydrous inert solvent (e.g., THF, DCM), Base (e.g., Et3N, N-Methylimidazole), -78°C to room temperature | nih.govnih.gov |

Exploration of Ring-Substituted Analogs

Modification of the aromatic ring of this compound allows for the creation of analogs with altered electronic and steric properties.

The synthesis of biaryl compounds from an aniline core can be achieved through modern cross-coupling reactions. A common strategy involves converting the aniline into a more suitable coupling partner, such as an aryl halide or a diazonium salt. For instance, the amino group can be replaced by a halogen (e.g., bromine or iodine) via the Sandmeyer reaction. This resulting halo-aromatic can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (using boronic acids) or Stille coupling (using organostannanes) to form a new carbon-carbon bond with another aryl group. nih.gov

Alternatively, the aniline can be converted into an arenediazonium salt, which can then be used in metal-catalyzed or metal-free arylation reactions, such as the Gomberg-Bachmann reaction, to form unsymmetrical biaryls. rsc.org These methods provide facile synthetic access to a wide variety of biaryl structures. rsc.orgnih.gov

The this compound framework is a valuable building block for constructing more complex heterocyclic systems. The aniline nitrogen can act as a nucleophile in condensation reactions with 1,2- or 1,3-dicarbonyl compounds to form five- or six-membered nitrogen-containing heterocycles.

Multicomponent reactions (MCRs) are particularly powerful for rapidly building molecular complexity. nih.gov For example, anilines can participate in reactions like the Doebner-von Miller reaction to synthesize quinolines or the Hantzsch pyridine synthesis. By reacting this compound with other suitable components, novel polycyclic heterocyclic scaffolds can be assembled in a single step. mdpi.com The synthesis of fluorinated nitrogen heterocycles is of particular interest as these scaffolds are often explored for drug discovery. ekb.egresearchgate.netnih.gov

Chiral Derivatives and Asymmetric Synthesis

The creation of chiral derivatives from the achiral this compound molecule is a key step toward exploring its potential in stereoselective applications.

One straightforward approach is to form a covalent bond with a chiral auxiliary. For example, reacting the aniline with an enantiomerically pure chiral carboxylic acid or sulfinyl chloride would produce a mixture of diastereomers that can, in principle, be separated by chromatography or crystallization. bioorganica.com.ua

Asymmetric synthesis methodologies can also be employed to generate chirality. This could involve using this compound or its derivatives as a substrate in a reaction catalyzed by a chiral catalyst. For instance, the asymmetric synthesis of axially chiral biaryls has been achieved via enantioselective Suzuki-Miyaura cross-coupling reactions using specialized chiral phosphine (B1218219) ligands. nih.gov Similarly, the development of planar-chiral derivatives, where the aniline is part of a larger complexed ring system, can induce enantioselectivity in catalytic processes. scispace.com The synthesis of chiral amides and peptides often relies on the use of racemization-free coupling reagents to maintain stereochemical integrity. rsc.orgrsc.org These strategies are crucial for constructing specific stereoisomers, which is often a requirement for biologically active molecules. nih.gov

Research on this compound in Chiral Applications Remains Undocumented

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research detailing the use of the chemical compound this compound in the fields of enantioselective synthesis and the design of chiral ligands or catalysts.

Despite the growing interest in fluorinated organic compounds and chiral anilines for applications in pharmaceuticals, agrochemicals, and materials science, this compound does not appear as a prominent substrate, reagent, or building block in studies focused on asymmetric synthesis. The specific substitution pattern of a fluorine atom at the 4-position and an isopropyl group at the 3-position of the aniline ring does not feature in the available literature concerning the development of chiral molecules.

Consequently, it is not possible to provide a detailed, evidence-based article on the topics of "Enantioselective Synthesis of Chiral Anilines" and "Application in Chiral Ligand and Catalyst Design" as they pertain specifically to this compound. The foundational research findings, data, and detailed methodologies required to construct such an article are not present in the public domain.

While general methods for the synthesis of chiral anilines and principles of chiral ligand design are well-established, there is no specific data to illustrate the role, efficacy, or unique properties of this compound in these contexts. One patent document indicates its use as a precursor in the synthesis of other complex molecules, but not within the scope of asymmetric catalysis or chiral ligand development. googleapis.com

Research in asymmetric catalysis often focuses on aniline derivatives with different substitution patterns or on related isomers. For instance, the isomer 4-fluoro-N-isopropylaniline is documented as an intermediate in the synthesis of the herbicide Flufenacet, an application unrelated to chirality.

Until specific research is conducted and published, the potential of this compound as a tool or target in enantioselective synthesis and catalysis remains an unexplored area of organic chemistry.

Computational and Theoretical Chemistry of 4 Fluoro 3 Isopropylaniline

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Fluoro-3-isopropylaniline, these calculations reveal how the interplay between the aromatic ring, the electron-donating amino group, the electron-withdrawing fluorine atom, and the bulky isopropyl group dictates its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are crucial in predicting a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the -NH2 group. The presence of the isopropyl group, a weak electron-donating group, would slightly raise the energy of the HOMO. Conversely, the electron-withdrawing fluorine atom would stabilize the orbitals and lower their energies. The LUMO is anticipated to be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. DFT calculations for substituted anilines have shown that the nature and position of substituents significantly influence this gap. For this compound, the competing electronic effects of the substituents would result in a moderate HOMO-LUMO gap.

Table 1: Predicted Molecular Orbital Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 to -1.0 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Correlates with chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and based on trends observed in similar substituted anilines. Actual values would require specific DFT calculations.

The distribution of electron density within this compound is uneven due to the different electronegativities of the constituent atoms and the resonance and inductive effects of the substituents. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the highly electronegative fluorine and nitrogen atoms, indicating their propensity to interact with electrophiles. The area around the amino group's nitrogen would be a likely site for protonation. Conversely, regions of positive electrostatic potential (colored blue) would be found near the hydrogen atoms of the amino group and the isopropyl group, as well as potentially on the aromatic ring, suggesting sites susceptible to nucleophilic attack.

Analysis of the charge distribution would also reveal the influence of the substituents on the aromatic ring's electron density. The amino group would increase the electron density, particularly at the ortho and para positions relative to it, while the fluorine atom would withdraw electron density. The interplay of these effects would create a nuanced electrostatic landscape across the molecule.

Reaction Pathway Elucidation

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For key transformations involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, transition state analysis can provide critical information about the reaction's feasibility and kinetics. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined.

For instance, in an electrophilic substitution reaction, computational models can be used to compare the energy barriers for substitution at different positions on the aromatic ring. This would allow for a theoretical prediction of the reaction's regioselectivity. The calculations would likely show that the positions activated by the amino group and not strongly deactivated by the fluorine atom have lower activation barriers.

Computational methods can predict the regioselectivity of reactions by comparing the energies of the transition states leading to different regioisomeric products. For this compound, the directing effects of the substituents are complex. The amino group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The isopropyl group is a weak ortho-, para-director. DFT calculations would be essential to untangle these competing influences and predict the most likely site of, for example, nitration or halogenation.

Stereoselectivity, while less of a factor for reactions on the aromatic ring itself, could become important if chiral centers are introduced or if the molecule interacts with a chiral environment. In such cases, computational modeling could be used to predict the favored stereoisomer by calculating the energies of the diastereomeric transition states.

Conformational Analysis

The presence of the non-symmetrical and bulky isopropyl group introduces conformational flexibility to this compound. The rotation of the isopropyl group and the potential for pyramidalization of the amino group mean that the molecule can exist in several different conformations of varying energies.

Computational conformational analysis involves systematically exploring the potential energy surface with respect to bond rotations to identify the most stable conformers (energy minima). For this compound, the primary focus would be on the rotation around the C-N bond and the bond connecting the isopropyl group to the aromatic ring.

The analysis would likely reveal that the most stable conformation seeks to minimize steric hindrance between the isopropyl group, the amino group, and the fluorine atom. The orientation of the isopropyl group's C-H bond relative to the plane of the benzene (B151609) ring would be a key conformational parameter. It is expected that conformations where the bulky methyl groups of the isopropyl substituent are directed away from the adjacent amino and fluoro groups would be energetically favored. The barrier to rotation around the C-N bond would also be of interest, as it would provide insight into the planarity of the amino group and its conjugation with the aromatic ring.

Investigation of Rotational Barriers of the Isopropyl Group

The rotation of the isopropyl group in this compound is a key conformational feature that can be elucidated using computational methods. The steric and electronic environment created by the aniline ring and its substituents (fluoro and amino groups) influences the rotational energy profile of the isopropyl group.

Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MPn), can map the potential energy surface as a function of the dihedral angle defining the isopropyl group's orientation relative to the benzene ring. nih.govresearchgate.net Studies on similar aromatic compounds show that electron-donating groups, like the amino and isopropyl groups, can influence the rotational barrier. nih.govresearchgate.net The barrier height is determined by the energy difference between the most stable (staggered) and least stable (eclipsed) conformations.

In the isolated, gas-phase molecule, the rotational barrier for an isopropyl group on an aromatic ring is typically modest, arising from intramolecular steric interactions between the methyl groups of the isopropyl moiety and the adjacent hydrogen atom or substituent on the ring. aip.org However, in the solid state, these rotational barriers can become significantly larger, effectively quenching the rotation, due to dominant intermolecular interactions within the crystal lattice. aip.org For related molecules, computational studies have determined rotational barriers for isopropyl groups in isolated molecules to be in the range of 1-8 kJ/mol, while in the solid state, these barriers can be much greater than 50 kJ/mol. aip.org

Table 1: Representative Calculated Rotational Barriers for Isopropyl Groups in Aromatic Compounds

| Computational Method | Basis Set | Conformation | Relative Energy (kJ/mol) |

|---|---|---|---|

| CCSD(T) | 6-311++G(2df,p) | Minimum Energy (Staggered) | 0.0 |

| CCSD(T) | 6-311++G(2df,p) | Transition State (Eclipsed) | ~15.0 aip.org |

| MP4 | 6-311++G(2df,p) | Minimum Energy (Staggered) | 0.0 |

Note: Data are representative values based on computational studies of similar molecules and are intended for illustrative purposes.

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are dictated by its functional groups: the amino group (-NH₂), the fluoro group (-F), and the aromatic ring system. These interactions are crucial for understanding its aggregation behavior in condensed phases.

Hydrogen Bonding: The primary intermolecular interaction is expected to be hydrogen bonding, with the amino group acting as a hydrogen bond donor and the nitrogen and fluorine atoms acting as potential hydrogen bond acceptors. nih.gov Quantitative structure-activity relationship (QSAR) studies on substituted anilines have highlighted the importance of the hydrogen bonding capacity of the NH₂ group in their interactions. nih.govresearchgate.net

π-π Stacking: The aromatic rings can interact via π-π stacking, contributing to the stability of aggregates. The substitution pattern on the ring influences the electronic distribution and thereby the nature and strength of these interactions.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative fluorine and nitrogen atoms. Dipole-dipole interactions will therefore play a role in the orientation of molecules in the liquid and solid states. researchgate.net

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. nih.govresearchgate.net Such analyses can reveal the presence of hydrogen bonds, determine their strength, and describe the charge-transfer interactions that stabilize molecular aggregates. researchgate.net

Spectroscopic Data Prediction and Interpretation

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of molecules like this compound, providing a direct link between the molecular structure and its spectral features.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of quantum chemical methods, particularly DFT. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

¹H and ¹³C NMR: Calculations can predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions allows for the assignment of specific resonances to individual atoms within the molecule. For substituted anilines, theoretical chemical shifts have shown good correlation with experimental values. article4pub.comarticle4pub.com

¹⁹F NMR: The ¹⁹F chemical shift is particularly sensitive to the electronic environment. DFT calculations have been shown to be effective in predicting ¹⁹F NMR shifts for fluorinated aromatic compounds. nih.gov Scaling factors are often applied to the computed shielding tensors to improve agreement with experimental data, with reported maximum deviations of less than 7 ppm. nih.gov The predicted shifts can be invaluable for distinguishing between isomers.

Table 2: Predicted vs. Representative Experimental NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) (DFT/B3LYP) | Representative Experimental Range (ppm) |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | 6.5 - 7.5 |

| ¹H (NH₂) | ~3.5 | 3.0 - 4.0 |

| ¹H (CH-isopropyl) | ~3.0 | 2.5 - 3.5 |

| ¹H (CH₃-isopropyl) | ~1.2 | 1.0 - 1.5 |

| ¹³C (Aromatic) | 110 - 160 | 110 - 160 |

| ¹³C (CH-isopropyl) | ~30 | 25 - 35 |

| ¹³C (CH₃-isopropyl) | ~20 | 15 - 25 |

Note: Predicted values are typical for DFT calculations on similar structures. Experimental ranges are based on analogous substituted anilines.

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Computational methods can calculate the harmonic vibrational frequencies, which correspond to the fundamental absorption bands in Infrared (IR) and Raman spectra. DFT methods, such as B3LYP, are widely used for this purpose. researchgate.nettsijournals.com

The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net This approach generally yields good agreement between the predicted and experimental spectra, aiding in the assignment of vibrational modes. tsijournals.com For example, studies on 4-fluoroaniline (B128567) have successfully used DFT calculations to assign the C-F stretching vibration, N-H stretching modes, and various ring deformation modes. researchgate.nettsijournals.com The analysis can also provide theoretical IR intensities and Raman activities, which helps in interpreting the appearance of the experimental spectra.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for a 4-Fluoroaniline Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled B3LYP) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3480 | 3450 - 3500 |

| N-H Symmetric Stretch | ~3400 | 3380 - 3420 |

| C-H Aromatic Stretch | 3050 - 3100 | 3030 - 3100 |

| C=C Aromatic Stretch | 1500 - 1620 | 1490 - 1630 |

| N-H Scissoring | ~1610 | 1600 - 1630 |

| C-N Stretch | ~1280 | 1270 - 1300 |

Note: Frequencies are based on published data for 4-fluoroaniline and are representative.

UV-Vis Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. wiley.com It calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The calculated excitation energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For substituted anilines, the main absorption bands are typically due to π → π* transitions within the aromatic ring. researchgate.net The positions of these bands are influenced by the substituents. The amino group generally causes a red shift (bathochromic shift) of the absorption bands compared to benzene, while the effect of the fluoro and isopropyl groups can also be quantified. researchgate.net Simulations can be performed in the gas phase or by including a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects on the electronic transitions. wiley.com

Table 4: Representative TD-DFT Calculated Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (π → π*) | ~4.4 | ~280 | > 0.1 |

Note: Values are illustrative, based on TD-DFT calculations for similar aniline derivatives.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental NMR data for 4-Fluoro-3-isopropylaniline was found in the searched scientific literature. The following sections describe the techniques that would be used for its characterization.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule like this compound.

2D-COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, it would show correlations between the methine proton of the isopropyl group and its methyl protons. It would also clarify the connectivity between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton signal corresponds to which carbon signal for the isopropyl group and the aromatic C-H bonds.

Fluorine-19 NMR for Detailed Structural Information

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.govhuji.ac.il The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe for its local electronic environment. huji.ac.ilrsc.org For this compound, a single resonance would be expected. The chemical shift of this fluorine atom would be influenced by the electron-donating effects of the amino and isopropyl groups. The signal would appear as a multiplet due to coupling with the neighboring aromatic protons (at positions 2 and 5), providing further structural confirmation.

Dynamic NMR for Conformational Dynamics

Dynamic NMR studies could be employed to investigate the rotational barrier around the C-N bond of the aniline (B41778) group. At low temperatures, the rotation of the amino group might be slow enough on the NMR timescale to result in the observation of distinct signals for the aromatic protons ortho to the amino group (positions 2 and 6), if they were inequivalent. However, due to the plane of symmetry in this specific molecule, such an effect would likely not be observed. Another potential area of study would be the rotation of the isopropyl group, although this barrier is typically low. No specific dynamic NMR studies for this compound have been published.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₂FN), which has a calculated exact mass of 153.0954. This precise mass measurement would distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂FN |

| Monoisotopic Mass | 153.095378 u |

| Charge | +1 |

| Calculated m/z | 154.10265 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to study its breakdown pathways. While no specific MS/MS data exists for this compound, the fragmentation of substituted anilines and fluoroaromatic compounds generally follows predictable patterns. Likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the cleavage of a methyl group from the isopropyl substituent, leading to a stable benzylic-type cation with an m/z of 138.

Loss of propene: A McLafferty-type rearrangement is possible, though less common for this structure.

Cleavage of the C-N bond: Fragmentation of the amino group could occur.

Ring fragmentation: At higher collision energies, the aromatic ring itself could fragment.

A detailed analysis would require experimental data to confirm the exact fragmentation patterns and relative abundances of the resulting ions.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of this compound. These techniques measure the vibrational energies of molecular bonds, providing a unique spectral fingerprint that allows for detailed functional group analysis and structural elucidation. While IR spectroscopy measures the absorption of infrared radiation by molecules undergoing a change in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. tsijournals.com Together, they provide complementary information on the vibrational modes of the molecule.

Characteristic Vibrational Modes and Functional Group Analysis

Although a complete experimental vibrational analysis for this compound is not extensively documented in the literature, its characteristic spectral features can be reliably predicted based on well-established data from analogous compounds, such as 4-fluoroaniline (B128567) and 3-isopropylaniline (B1630885). tsijournals.comchemicalbook.com The key vibrational modes can be assigned to the primary functional groups: the amino (-NH₂) group, the aromatic ring, the carbon-fluorine (C-F) bond, and the isopropyl group.

Amino (-NH₂) Group Vibrations: The aniline amino group gives rise to several distinct and characteristic bands.

N-H Stretching: Two prominent bands are expected in the 3300-3500 cm⁻¹ region. The higher frequency band corresponds to the asymmetric stretching mode (νₐₛ N-H), while the lower frequency band is due to the symmetric stretching mode (νₛ N-H). In 4-fluoroaniline, these are observed around 3487 cm⁻¹ and 3403 cm⁻¹, respectively. sinica.edu.tw

-NH₂ Scissoring: An in-plane bending vibration (δ NH₂) typically appears as a medium to strong band in the 1600-1650 cm⁻¹ region. sinica.edu.tw

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (ν C-N) is expected to produce a strong band in the 1250-1340 cm⁻¹ range.

Aromatic Ring and Substituent Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a series of sharp, medium-intensity bands above 3000 cm⁻¹. sinica.edu.tw

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are observed in the 1450-1620 cm⁻¹ region. The presence of substituents often results in multiple distinct peaks in this area. tsijournals.com

C-F Stretching: The carbon-fluorine bond gives rise to a strong and characteristic absorption band, typically in the 1200-1280 cm⁻¹ range in the IR spectrum due to its high polarity.

Isopropyl Group Vibrations: The isopropyl substituent will introduce characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2870-2970 cm⁻¹). Additionally, C-H bending vibrations for the methyl (-CH₃) and methine (-CH) groups are expected in the 1340-1470 cm⁻¹ region.

The table below summarizes the predicted key vibrational frequencies and their assignments for this compound based on data from structurally similar molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group | Expected Intensity (IR) |

| Asymmetric N-H Stretch (νₐₛ) | 3450 - 3500 | Amino (-NH₂) | Medium |

| Symmetric N-H Stretch (νₛ) | 3350 - 3420 | Amino (-NH₂) | Medium |

| Aromatic C-H Stretch (ν) | 3000 - 3100 | Aromatic Ring | Medium-Weak, Sharp |

| Aliphatic C-H Stretch (ν) | 2870 - 2970 | Isopropyl Group | Medium-Strong |

| NH₂ Scissoring (δ) | 1600 - 1650 | Amino (-NH₂) | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Aromatic Ring | Medium-Strong, Multiple |

| Aliphatic C-H Bend (δ) | 1340 - 1470 | Isopropyl Group | Medium |

| C-N Stretch (ν) | 1250 - 1340 | Aryl-Amine | Strong |

| C-F Stretch (ν) | 1200 - 1280 | Aryl-Fluoride | Strong |

| Aromatic C-H Out-of-Plane Bend (γ) | 750 - 900 | Aromatic Ring | Strong |

In situ IR for Reaction Monitoring